Evidence Item 1: PDE9A Inhibitor Potency — Scaffold-Specific Nanomolar Activity
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine serves as the central pyrimidine core of PF-04447943, a clinical-stage PDE9A inhibitor. When elaborated, this scaffold enables potent PDE9A inhibition with an IC50 of 8.3–19 nM in human recombinant enzyme assays [1]. In contrast, closely related 2-(pyrrolidin-1-yl)pyrimidin-4-amine derivatives lacking the 6-methyl substitution (e.g., compound 9a, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine) exhibit only weak AChE inhibition (IC50 = 5.5 μM) and show no reported PDE9A activity [2]. The 6-methyl group is therefore not merely a synthetic convenience but a critical determinant of target engagement profile.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 8.3 nM (PDE9A, human recombinant, scaffold in PF-04447943) |
| Comparator Or Baseline | 5.5 μM (AChE, for 2-(pyrrolidin-1-yl)pyrimidin-4-amine derivative 9a) |
| Quantified Difference | >660-fold potency difference and complete target class shift (PDE vs. cholinesterase) |
| Conditions | PF-04447943: Human recombinant PDE9A expressed in Sf9 cells, [3H]cGMP substrate, scintillation proximity assay. Comparator 9a: Human AChE, Ellman's method. |
Why This Matters
For procurement supporting PDE9A-targeted programs, only the 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine scaffold provides the documented potency trajectory; generic 2-(pyrrolidin-1-yl)pyrimidin-4-amines direct toward irrelevant AChE targets.
- [1] BindingDB BDBM50397838 / CHEMBL2179105. PF-04447943 IC50 = 8.3 nM for human PDE9A. View Source
- [2] Mohamed, T., et al. (2011). Bioorganic & Medicinal Chemistry, 19(7), 2269-2281. Compound 9a AChE IC50 = 5.5 μM. View Source
